3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanyl-pentanoic Acid
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Overview
Description
®-3-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methylthio group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents.
Formation of the Pentanoic Acid Backbone: The pentanoic acid backbone is constructed through various organic reactions, including aldol condensations and subsequent reductions.
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-3-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid undergoes several types of chemical reactions:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the Boc protecting group can be reduced under specific conditions.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are employed to remove the Boc group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced Boc derivatives.
Substitution: Free amino acids.
Scientific Research Applications
®-3-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways involving sulfur-containing amino acids.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins that recognize sulfur-containing amino acids.
Pathways Involved: It may participate in metabolic pathways related to amino acid synthesis and degradation.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-5-(methylthio)pentanoic acid: Lacks the Boc protecting group.
®-3-((tert-Butoxycarbonyl)amino)-5-(ethylthio)pentanoic acid: Contains an ethylthio group instead of a methylthio group.
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Biological Activity
3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanyl-pentanoic acid, also known as Boc-D-norvaline, is a chiral amino acid derivative that has garnered attention in organic synthesis and pharmaceutical research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methylthio group, which contribute to its reactivity and interaction with biological systems.
- IUPAC Name : this compound
- Molecular Formula : C11H21NO4S
- Molecular Weight : 249.35 g/mol
- Structural Features :
- Chiral center at the carbon adjacent to the amino group.
- Presence of a methylthio group which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes involved in metabolic pathways related to sulfur-containing amino acids. The Boc protecting group can be removed under acidic conditions, yielding the free amino acid, which may exhibit different biological properties compared to its protected form.
Molecular Targets:
- Enzymes recognizing sulfur-containing amino acids.
- Proteins involved in metabolic pathways for amino acid synthesis and degradation.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
-
Antimicrobial Activity :
- Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, potentially useful in developing new antibiotics.
-
Enzyme Inhibition :
- The compound has been investigated for its ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases where such enzymes are overactive.
-
Role in Biochemical Pathways :
- It may play a role in biochemical pathways involving sulfur metabolism, influencing cellular processes related to growth and proliferation.
Case Studies
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of various Boc-protected amino acids, including Boc-D-norvaline, against common pathogens. Results indicated that compounds with methylthio groups showed enhanced activity compared to their non-thio counterparts.
-
Enzyme Inhibition :
- Research on enzyme kinetics demonstrated that Boc-D-norvaline could act as a competitive inhibitor for certain aminotransferases, suggesting potential applications in metabolic disorder treatments.
Data Table: Biological Activities Summary
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12-8(5-6-17-4)7-9(13)14/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFKPNZCUUZRLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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